What is the CAS number for N3-benzoylthymine
What is the CAS number for N3-benzoylthymine
An In-depth Technical Guide to N3-benzoylthymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-benzoylthymine (CAS Number: 4330-20-5) is a pivotal protected derivative of thymine, a fundamental nucleobase. Its primary utility lies in synthetic organic chemistry, particularly in the regioselective synthesis of nucleosides and oligonucleotides. By masking the N3 position of the thymine ring, the benzoyl group directs alkylation and other modifications to the N1 position, preventing the formation of undesired byproducts. This technical guide provides a comprehensive overview of N3-benzoylthymine, including its chemical properties, detailed synthesis protocols, and its critical role in modern medicinal chemistry and drug development.
Chemical Properties and Data
N3-benzoylthymine is characterized by the attachment of a benzoyl group to the N3 position of the thymine pyrimidine ring. This modification is crucial for preventing unwanted side reactions during chemical synthesis.
| Property | Value | Reference |
| CAS Number | 4330-20-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |
| Molecular Weight | 230.22 g/mol | [4] |
| Melting Point | 198–201°C (with decomposition) | [5] |
| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | [4] |
| Synonyms | 3-benzoylthymine, 3-Benzoyl-5-methylpyrimidine-2,4(1H,3H)-dione | [3][4] |
Table 1: Physicochemical Properties of N3-benzoylthymine.
Analytical Characterization
The structural integrity of N3-benzoylthymine is typically confirmed using a suite of analytical techniques.
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) |
Table 2: NMR Spectroscopic Data for N3-benzoylthymine.[5]
Experimental Protocols
Synthesis of N3-benzoylthymine
The synthesis of N3-benzoylthymine is achieved through the direct benzoylation of thymine.[5]
Materials:
-
Thymine
-
Pyridine
-
Acetonitrile
-
Benzoyl chloride
-
0.5 M aqueous K₂CO₃
-
1,4-dioxane
-
Glacial acetic acid
-
Cold water
-
Diethyl ether
Procedure:
-
Dissolve thymine (1 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile.
-
Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
For selective hydrolysis of byproducts, treat the crude material with 50 mL of 0.5 M aqueous K₂CO₃ and 30 mL of 1,4-dioxane.
-
Heat the mixture at 70°C for 2 hours to hydrolyze any O-benzoylated byproducts.
-
Acidify the mixture to a pH of 5 with glacial acetic acid to precipitate the N3-benzoylthymine.
-
Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product.
Regioselective N1-Alkylation using N3-benzoylthymine (Mitsunobu Reaction)
N3-benzoylthymine is a key substrate for achieving selective alkylation at the N1 position of the thymine ring.[4]
Materials:
-
N3-benzoylthymine
-
An alcohol (e.g., allyl alcohol or propargyl alcohol)
-
Triphenylphosphine (Ph₃P)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., THF or MeCN)
-
Reagents for basic hydrolysis (e.g., aqueous ammonia)
Procedure:
-
In an anhydrous solvent under an inert atmosphere, dissolve N3-benzoylthymine, the desired alcohol, and triphenylphosphine.
-
Cool the mixture in an ice bath.
-
Slowly add DIAD or DEAD to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
After the reaction, perform a basic hydrolysis to remove the N3-benzoyl protecting group. This step also simplifies the purification process by facilitating the removal of triphenylphosphine oxide.
-
Purify the final N1-alkylated thymine product using column chromatography.
Applications in Research and Development
Oligonucleotide Synthesis
A primary application of N3-benzoylthymine is as a protected building block in the solid-phase synthesis of oligonucleotides. The benzoyl group on the N3 position prevents unwanted side reactions during the phosphoramidite coupling steps.
The general cycle for solid-phase oligonucleotide synthesis involves four key steps:
-
Deprotection: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.
-
Coupling: Addition of the next phosphoramidite monomer (which would be a derivative of N3-benzoylthymine if a thymine base is required) to the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Potential Biological Activity
While N3-benzoylthymine itself is primarily a synthetic intermediate, related N1,N3-disubstituted pyrimidine derivatives have been investigated for their therapeutic potential. For instance, certain N1,N3-disubstituted uracil derivatives have demonstrated antiviral activity against SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase (RdRp). This suggests that modifications at the N3 position of the pyrimidine ring can be a fruitful area for the development of novel antiviral agents. Further research into the biological activities of N3-benzoylthymine and its analogues is warranted.
Conclusion
N3-benzoylthymine is an indispensable tool in the field of nucleic acid chemistry. Its role as a protecting group enables the precise and efficient synthesis of modified nucleosides and oligonucleotides, which are critical for research, diagnostics, and the development of therapeutic agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working in this dynamic area.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. atdbio.com [atdbio.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. N3-benzoylthymine | 4330-20-5 | Benchchem [benchchem.com]
